Sepantronium is classified as a naphthoquinone-containing imidazole-based compound. It is synthesized from various chemical precursors and has been evaluated in numerous preclinical and clinical studies for its efficacy against different cancer types, including breast, lung, and bladder cancers . Its mechanism of action involves targeting the transcriptional regulation of survivin, making it a unique candidate in cancer therapeutics.
The synthesis of sepantronium bromide involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods may not be publicly detailed, the general approach includes:
This compound is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays .
The molecular formula of sepantronium bromide is CHBrNO. Its structure features a naphthoquinone core fused with an imidazole ring and a bromine atom. The specific arrangement allows for effective binding to the survivin promoter region, inhibiting its expression.
Sepantronium bromide undergoes various chemical reactions that are pivotal for its therapeutic effects:
The primary mechanism by which sepantronium exerts its effects is through the suppression of survivin expression. This results in:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes.
Sepantronium bromide has garnered attention for its potential applications in oncology:
Sepantronium bromide (YM155), discovered through innovative high-throughput screening methodologies, emerged as a promising anticancer agent in the early 2000s. Researchers at Astellas Pharma designed a luciferase reporter system under the control of the survivin promoter to screen chemical libraries for survivin expression inhibitors. From this screen, the small imidazolium-based compound YM155 was identified as a potent suppressor of survivin promoter activity with a remarkable half-maximal inhibitory concentration (IC₅₀) of 0.54 nM in HeLa cervical cancer cells [1] [5]. Preclinical studies demonstrated impressive anticancer activity across diverse mouse xenograft models, including significant tumor regression in human prostate cancer (PC-3) and melanoma (A375) models at doses of 10 mg/kg administered via continuous intravenous infusion [5]. These compelling results propelled sepantronium bromide into clinical evaluation, with the first phase I trials initiating in 2008 for advanced solid malignancies and lymphoma [1] [7].
Table 1: Key Developmental Milestones of Sepantronium Bromide
Year | Development Stage | Key Findings |
---|---|---|
2007 | Preclinical Discovery | Identification via survivin promoter-luciferase screening; nanomolar IC₅₀ values in multiple cancer cell lines |
2008 | Phase I Trials (US/Japan) | Established MTD: 4.8 mg/m²/day (US) and 8.0 mg/m²/day (Japan); partial responses in lymphoma observed |
2012-2013 | Phase II Trials | Modest activity in NSCLC (5.4% RR) and prostate cancer; failure to improve outcomes in breast cancer when combined with chemotherapy |
2018-2020 | Mechanistic Reevaluation | Emerging evidence of DNA damage as primary mechanism; resistance mechanisms characterized |
Sepantronium bromide (chemical name: 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide) possesses a distinctive cationic imidazolium-based structure with a molecular formula of C₂₀H₁₉BrN₄O₃ and a molecular weight of 363.396 g/mol [3]. The compound features a planar, multi-ring system that facilitates intercalation into DNA, a property later recognized as central to its mechanism. Its water solubility is limited (0.00645 mg/mL), necessitating specialized formulation in lactic acid-based buffer (pH 3.6) for clinical administration [1] [3]. Pharmacokinetic analyses from phase I trials revealed a terminal half-life of approximately 26 hours, a steady-state concentration (Css) of 7.7 ng/mL at the maximum tolerated dose, and a substantial volume of distribution (Vss = 1763 L), indicating extensive tissue penetration [5]. The compound is administered as a continuous intravenous infusion (typically over 72 hours) due to its pharmacokinetic profile and stability requirements [1].
Table 2: Structural and Pharmacological Properties of Sepantronium Bromide
Property | Characteristic | Significance |
---|---|---|
Chemical Structure | Polycyclic imidazolium cation with pyrazinylmethyl substitution | Enables DNA intercalation and protein interactions |
Molecular Weight | 363.396 g/mol | Small molecule with favorable tissue penetration |
Solubility | 0.00645 mg/mL in water | Requires specialized buffered formulations for clinical use |
Administration | Continuous IV infusion (72-hour) | Maintains therapeutic concentrations; optimizes exposure |
Key PK Parameters | Vss=1763 L, t₁/₂=26h, CL=47.7 L/h | Extensive tissue distribution; moderate clearance |
Survivin (encoded by the BIRC5 gene) represents a compelling molecular target in oncology due to its dual functionality in apoptosis inhibition and mitotic regulation. As the smallest member of the inhibitor of apoptosis protein (IAP) family, survivin contains a single baculovirus IAP repeat (BIR) domain but lacks the RING finger domain characteristic of other IAPs [4] [7]. Its expression exhibits a striking tumor-specific pattern: undetectable in most normal adult tissues but markedly overexpressed in virtually all human cancers, including breast, lung, prostate, and colorectal carcinomas [4] [7] [10]. Functionally, survivin operates through several distinct mechanisms: (1) as a component of the chromosomal passenger complex (CPC) where it regulates chromosome segregation and cytokinesis through interactions with aurora B kinase and inner centromere protein; (2) as a suppressor of caspase-mediated apoptosis through inhibition of caspase-3 and -9; and (3) as a mitochondrial reservoir that sequesters pro-apoptotic second mitochondria-derived activator of caspases (SMAC) [4] [7]. Clinically, elevated survivin expression correlates with advanced disease stage, chemotherapy resistance, accelerated recurrence rates, and reduced overall survival, making it an attractive therapeutic target [1] [4] [10]. This expression profile positioned survivin as a seemingly ideal target for cancer-specific therapy, providing the fundamental rationale for developing sepantronium bromide.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7